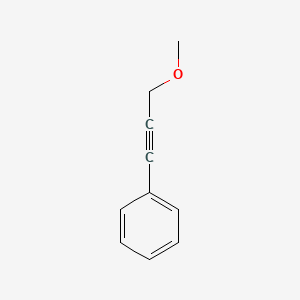
Benzene, (3-methoxy-1-propynyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzene, (3-methoxy-1-propynyl)-, typically involves the alkylation of benzene with a suitable propynylating agent in the presence of a catalyst. One common method is the reaction of benzene with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of benzene, (3-methoxy-1-propynyl)-, may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Benzene, (3-methoxy-1-propynyl)-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the propynyl group to a propyl group.
Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy and propynyl groups influence the reactivity and orientation of the substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as bromine (Br2) and sulfuric acid (H2SO4) are used in electrophilic aromatic substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of propyl-substituted benzene derivatives.
Substitution: Formation of various substituted benzene derivatives depending on the reagents used.
Scientific Research Applications
Benzene, (3-methoxy-1-propynyl)-, has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of benzene, (3-methoxy-1-propynyl)-, involves its interaction with molecular targets such as enzymes and receptors. The methoxy and propynyl groups can influence the compound’s binding affinity and specificity. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, and alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Benzene, (3-methoxy-1-propenyl)-: Similar structure but with a propenyl group instead of a propynyl group.
Benzene, (3-methoxy-1-propyl)-: Similar structure but with a propyl group instead of a propynyl group.
Benzene, (3-methoxy-1-butynyl)-: Similar structure but with a butynyl group instead of a propynyl group.
Uniqueness
Benzene, (3-methoxy-1-propynyl)-, is unique due to the presence of the propynyl group, which imparts distinct chemical reactivity and potential applications. The triple bond in the propynyl group allows for unique interactions and reactions compared to similar compounds with single or double bonds.
Properties
CAS No. |
22174-59-0 |
|---|---|
Molecular Formula |
C10H10O |
Molecular Weight |
146.19 g/mol |
IUPAC Name |
3-methoxyprop-1-ynylbenzene |
InChI |
InChI=1S/C10H10O/c1-11-9-5-8-10-6-3-2-4-7-10/h2-4,6-7H,9H2,1H3 |
InChI Key |
XTYBMJQHLYVUBK-UHFFFAOYSA-N |
Canonical SMILES |
COCC#CC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Bromo-6-hydroxy-5,6-dihydrobenzo[d][1]benzazepin-7-one](/img/structure/B14705795.png)
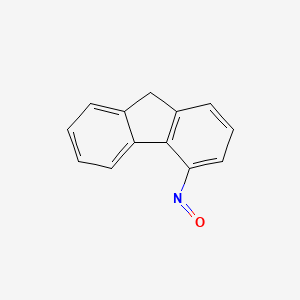
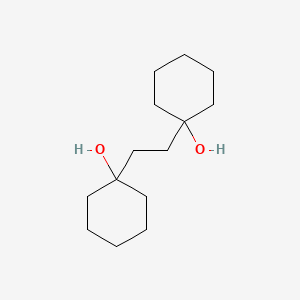
![1H-Pyrrole, 1-[(4-chlorophenyl)methyl]-](/img/structure/B14705815.png)
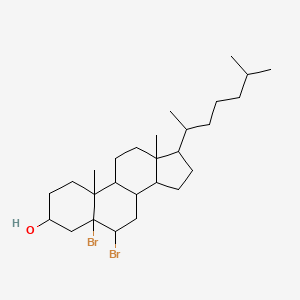
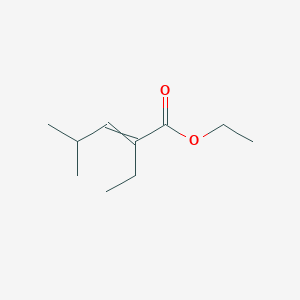
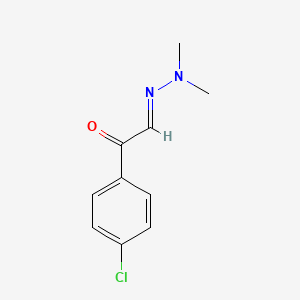
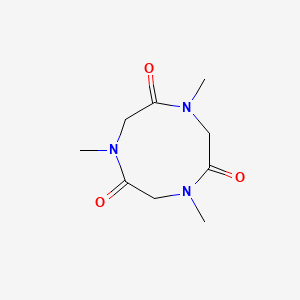

![s-(2-{[6-(Cyclopentyloxy)hexyl]amino}ethyl) hydrogen sulfurothioate](/img/structure/B14705844.png)
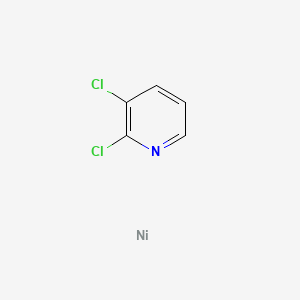
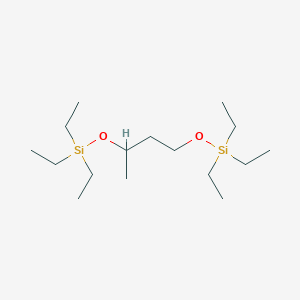
![2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-ylmethanol](/img/structure/B14705856.png)

